molecular formula C11H14FNO5S2 B6632023 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid

3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid

Cat. No. B6632023
M. Wt: 323.4 g/mol
InChI Key: ZQRBAENYXFZUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid, also known as FMPB, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. FMPB is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CA IX by FMPB has been shown to reduce tumor growth and metastasis in preclinical studies, making it a promising candidate for cancer therapy.

Mechanism of Action

3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid inhibits the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a critical role in regulating the pH of the tumor microenvironment, which is important for tumor growth and metastasis. By inhibiting CA IX, 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid disrupts the pH regulation of the tumor microenvironment, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on CA IX, 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce angiogenesis (the formation of new blood vessels), and enhance the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid for lab experiments is its potent inhibitory activity against CA IX, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid also has some limitations for lab experiments. For example, 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid is a relatively complex molecule that can be difficult to synthesize in large quantities, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid. One area of interest is the development of more efficient synthesis methods for 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid, which could increase its availability for research purposes. Another area of interest is the development of 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid-based combination therapies for cancer treatment, which could enhance its therapeutic efficacy. Additionally, further studies are needed to better understand the mechanisms of action of 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid and its potential applications in other areas of medicine.

Synthesis Methods

3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methylsulfinylpropylamine to produce the sulfonamide intermediate. This intermediate is then treated with chlorosulfonic acid to form the final product, 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid.

Scientific Research Applications

3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. 3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

3-fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO5S2/c1-7(19(2)16)6-13-20(17,18)10-4-3-8(11(14)15)5-9(10)12/h3-5,7,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRBAENYXFZUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-methylsulfinylpropylsulfamoyl)benzoic acid

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